Integrin antagonist 27

説明

特性

IUPAC Name |

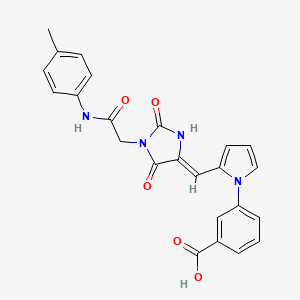

3-[2-[(Z)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O5/c1-15-7-9-17(10-8-15)25-21(29)14-28-22(30)20(26-24(28)33)13-19-6-3-11-27(19)18-5-2-4-16(12-18)23(31)32/h2-13H,14H2,1H3,(H,25,29)(H,26,33)(H,31,32)/b20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCKKLXERBMNHP-MOSHPQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CN3C4=CC=CC(=C4)C(=O)O)/NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Scaffold Assembly via Rodionov Reaction

The synthesis begins with the Rodionov reaction, a classical method for β-amino ester formation. Starting from substituted benzaldehydes (5) , condensation with malonic acid derivatives in the presence of ammonium acetate yields ethyl 3-amino-3-phenylpropanoate intermediates (7) . For this compound, the 4-cyanobenzaldehyde precursor undergoes this reaction to produce the corresponding β-amino ester (7, R = 4-CN) in yields ranging from 45% to 68%, depending on the solvent system (typically ethanol or methanol).

Key modifications include the use of N-benzyloxycarbonyl (CBZ) protection when electron-withdrawing groups (e.g., cyano) are present at the 3- or 4-positions of the aryl ring. This prevents undesired side reactions during esterification, as demonstrated in the synthesis of the 3-cyano analogue (9) .

Naphthyridine Pentanoic Acid Coupling

The β-amino ester intermediate undergoes amide coupling with (1,8-naphthyridin-2-yl)pentanoic acid (11) or its tetrahydronaphthyridine counterpart (14) . This step, mediated by carbodiimide reagents (e.g., EDCI or DCC) in dichloromethane or DMF, affords esters (12/13) with yields of 31–67%. For this compound, the tetrahydronaphthyridine variant (14) is preferred due to its enhanced solubility and reduced steric hindrance.

Ester Hydrolysis to Final Acid

Saponification of the ester group in (13) using aqueous NaOH or LiOH in THF/water mixtures yields the target carboxylic acid. This step achieves near-quantitative conversion (90–95% yield) under mild conditions (0–5°C, 2–4 h). The final product is isolated via acidification (HCl) and recrystallization from ethanol/water.

Enantioselective Synthesis and Process Optimization

Diastereoselective Imino-Reformatsky Reaction

While the primary route relies on racemic β-amino esters, enantiomerically pure material can be obtained via an imino-Reformatsky reaction. This method, adapted from αvβ3 antagonist syntheses, involves:

- Formation of a chiral imine from 4-cyanobenzaldehyde and (S)-phenylglycinol.

- Reformatsky reaction with ethyl bromoacetate in the presence of zinc dust, achieving diastereoselectivities >90%.

- MEM-protection (2-methoxyethoxymethyl) to stabilize the intermediate, followed by deprotection using NaIO₄ in aqueous THF.

This route, though more complex, provides the (S)-enantiomer of the β-amino ester with enantiomeric excess (ee) >98%, critical for probing structure-activity relationships.

Solvent and Kinetic Considerations

Process optimization studies reveal that N-methylpyrrolidone (NMP) is optimal for imine formation, minimizing side reactions. Calorimetric data indicate exothermic peaks during Reformatsky reactions, necessitating controlled addition rates (0.5–1.0 mL/min) to maintain temperatures below 10°C.

Analytical and Physicochemical Characterization

Chromatographic logD and Solubility

This compound exhibits a chromatographic logD of 1.47, aligning with guidelines for oral bioavailability (logD + aromatic ring count <6). Solubility profiles include:

Biological Activity Profile

Despite its potent αvβ3 binding (Kd = 18 nM), the compound shows IC₅₀ >20 μM across cancer cell lines (MDA-MB-435, MCF-7, HEY). This disparity suggests off-target effects or insufficient cellular uptake, highlighting the need for prodrug strategies or formulation optimization.

Structural Analogues and Selectivity Trends

Substituent Effects on Integrin Selectivity

The 4-cyano group in this compound confers partial αvβ3 selectivity (pIC₅₀ = 6.4) over αvβ5 (pIC₅₀ = 7.1) and αvβ6 (pIC₅₀ = 6.4). Comparative data for key analogues are summarized below:

| Compound | R Group | αvβ3 pIC₅₀ | αvβ5 pIC₅₀ | αvβ6 pIC₅₀ | Chrom. logD |

|---|---|---|---|---|---|

| 27 | 4-CN | 6.4 | 7.1 | 6.4 | 1.47 |

| 33S | 3-CF₃ | 7.1 | 7.0 | 7.2 | 2.72 |

| 42 | 3,4-OCH₂O- | 6.6 | 7.8 | 7.9 | 1.47 |

The 4-CN substituent balances potency and lipophilicity, though larger electron-withdrawing groups (e.g., 3-CF₃ in 33S ) enhance pan-αv activity at the expense of logD.

化学反応の分析

Chemical Reactions and Mechanisms of Action

Integrin antagonists operate primarily through competitive inhibition, mimicking natural ligands to block integrin activation and subsequent signaling pathways. The following key reactions are observed with Integrin Antagonists 27:

-

Binding to Integrin Sites : Antagonists bind to the metal ion-dependent adhesion site (MIDAS) of integrins, preventing conformational changes necessary for ligand binding. This interaction is crucial for inhibiting the integrin's ability to mediate cell adhesion and signaling.

-

Disruption of Ligand-Induced Activation : By occupying the binding pocket, these antagonists prevent the activation of downstream signaling pathways such as ERK1/2, AKT, and JNK, which are typically triggered by ligand binding.

-

Stabilization of Inactive Conformations : Certain antagonists stabilize integrins in their inactive conformations. For instance, small-molecule antagonists can trap integrins like αvβ3 in a conformation that does not support ligand binding or subsequent signaling events .

Structural Characteristics

The structural basis for the action of Integrin Antagonists 27 has been elucidated through various studies:

-

Crystal Structures : High-resolution crystal structures reveal how these antagonists interact with integrins at the molecular level. For example, specific interactions between antagonist compounds and residues in the β-propeller domain have been identified, demonstrating how these compounds effectively block integrin activation .

-

Metal Ion Coordination : The presence of divalent metal ions (e.g., Mg²⁺) at MIDAS is critical for the binding of both ligands and antagonists. Studies show that removal or alteration of these metal ions can significantly affect ligand binding affinity and antagonist efficacy .

Detailed Findings:

-

MN27 : Identified as a potent antagonist for αLβ2 integrins, MN27 significantly reduces integrin-mediated cell adhesion and intracellular signaling activation in a concentration-dependent manner .

-

SR714 : This compound selectively binds to α4β1 integrins, acting as an antagonist that disrupts cell adhesion assays and intracellular signaling pathways .

-

DS-70 : Notably recognized for its stability due to its β-amino acid structure, DS-70 exhibits nanomolar potency against α4β1 by preventing VCAM-1-induced degranulation in mast cells and eosinophils .

科学的研究の応用

Therapeutic Applications

Integrin Antagonists 27 have shown promise in several therapeutic areas:

Cancer Therapy

Integrin antagonists have been investigated for their ability to enhance chemotherapy efficacy and reduce tumor growth. For example, studies have demonstrated that αvβ3 integrin antagonists can improve responses to cisplatin in pancreatic cancer models by targeting pathways associated with chemoresistance and peripheral neuropathy .

Case Study:

- Study Title : "αvβ3 Integrin Antagonists Enhance Chemotherapy Response in an In Vivo Model"

- Findings : The use of NDAT and XT199 antagonists significantly suppressed tumor development when combined with cisplatin, indicating a potential strategy to overcome drug resistance.

Transplantation

Integrin antagonists have been utilized to prolong graft survival in transplant settings by preventing the rejection of transplanted tissues. Research indicates that blockade of LFA-1 (an integrin) can enhance the survival rates of murine skin and cardiac transplants .

Case Study:

- Study Title : "Integrin Antagonists in Transplantation"

- Findings : Clinical studies using anti-LFA-1 showed improved engraftment rates and insulin independence in islet transplant recipients.

Autoimmune Diseases

Integrin antagonists are being explored for their role in treating autoimmune conditions such as multiple sclerosis and Crohn's disease. Natalizumab, an α4-integrin antagonist, has proven effective for patients with Crohn's disease who were refractory to other therapies .

Case Study:

- Study Title : "Efficacy of Natalizumab in Crohn's Disease"

- Findings : In a randomized trial with 509 patients, those receiving natalizumab demonstrated a clinical response rate of 48%, compared to 32% in the placebo group.

Table 1: Summary of Clinical Trials Involving Integrin Antagonists

| Study | Sample Size | Treatment | Clinical Response (%) | Follow-Up Period | |

|---|---|---|---|---|---|

| ENCORE | 509 Patients | Natalizumab 300 mg | 48% (vs. 32% placebo) | 12 weeks | Effective for inducing clinical response in Crohn’s disease |

| ENACT-2 | 339 Patients | Natalizumab every 4 weeks | 61% (vs. 28% placebo) | 60 weeks | Sustained response and remission rates increased |

| Islet Transplant Study | Variable | Anti-LFA-1 therapy | Improved engraftment rates | Variable | Enhanced survival of transplanted islets |

作用機序

インテグリンアンタゴニスト 27は、インテグリンαvβ3受容体に結合することで効果を発揮し、細胞外マトリックスタンパク質との相互作用を阻害します。インテグリン媒介シグナル伝達経路のこの阻害は、細胞接着、移動、および増殖の低下につながります。 この化合物は、インテグリン受容体のリガンド結合ドメインを特異的に標的とし、がんの進行と転移に関与する下流のシグナル伝達カスケードの活性化を防ぎます .

類似の化合物:

アブシキシマブ: インテグリンαIIbβ3受容体を標的とする抗体フラグメント。

エピチフィバチド: インテグリンαIIbβ3受容体の低分子阻害剤。

チロフィバン: インテグリンαIIbβ3受容体の別の低分子阻害剤.

独自性: インテグリンアンタゴニスト 27は、インテグリンαvβ3受容体に対する高い結合親和性と、複数のインテグリン媒介経路を阻害する能力により、ユニークです。 主にαIIbβ3受容体を標的とする他のインテグリンアンタゴニストとは異なり、インテグリンアンタゴニスト 27はαvβ3受容体を特異的に標的とするため、抗がん療法の有望な候補となっています .

類似化合物との比較

Structural and Functional Comparisons

Table 1: Key Characteristics of Integrin Antagonists 27 and Analogous Compounds

Key Insights:

Potency: Monoclonal antibodies (e.g., LM609) and cyclic peptides (e.g., Cilengitide) exhibit superior affinity (<5 nM) compared to Integrin Antagonists 27 (18 nM), likely due to larger molecular surfaces enabling stronger receptor interactions .

Pharmacokinetics: Small molecules like Integrin Antagonists 27 offer advantages in oral bioavailability over peptide-based antagonists (e.g., Cilengitide), which require intravenous administration .

Mechanistic and Preclinical Comparisons

- Angiogenesis Inhibition : Integrin Antagonists 27 and LM609 both inhibit angiogenesis by inducing apoptosis in proliferating endothelial cells, but LM609 demonstrates faster regression of tumors in chick chorioallantoic membrane (CAM) models .

- Thrombosis vs.

- Structural Insights : Cyclic RGD peptides (e.g., Cilengitide) adopt constrained conformations that enhance integrin binding, whereas small molecules like Integrin Antagonists 27 rely on hydrophobic interactions and sulfonamide groups for receptor engagement .

Clinical and Commercial Status

- Cilengitide : Advanced to Phase III trials for glioblastoma but failed to improve overall survival, leading to discontinuation .

- LM609: Demonstrated efficacy in preclinical tumor models but faces challenges in scalability and immunogenicity .

- Integrin Antagonists 27: No clinical trials reported; remains a research tool with discontinued commercial availability in some regions .

生物活性

Integrin antagonists, particularly Integrin Antagonists 27, have garnered significant attention in the field of biomedical research due to their potential therapeutic applications in various diseases, including cancer and autoimmune disorders. This article delves into the biological activity of Integrin Antagonists 27, exploring their mechanisms of action, efficacy in clinical studies, and implications for future therapeutic strategies.

Overview of Integrins

Integrins are heterodimeric cell-surface receptors that mediate cell adhesion and signaling by interacting with extracellular matrix (ECM) components. They play crucial roles in processes such as cell migration, proliferation, and survival. Integrins are composed of alpha and beta subunits, with over 24 distinct integrins identified in humans. The integrin αVβ3 is particularly notable for its involvement in tumor progression and angiogenesis .

Integrin Antagonists 27 specifically target integrin receptors to inhibit their activity. This inhibition can lead to various biological effects:

- Cell Adhesion Inhibition : By blocking integrin interactions with ECM proteins, these antagonists prevent cell adhesion, which is critical for tumor metastasis and angiogenesis.

- Induction of Apoptosis : Integrin antagonism can trigger apoptotic pathways in certain cell types, particularly in cancer cells that rely on integrin signaling for survival .

- Immunomodulation : These antagonists can alter immune cell trafficking and function, which is beneficial in transplant settings where rejection is mediated by T cells .

Efficacy in Clinical Studies

Integrin Antagonists 27 have shown promise in various preclinical and clinical studies. Notable findings include:

- Cancer Treatment : In vitro studies demonstrated that Integrin Antagonists 27 effectively inhibited the proliferation and migration of cancer cells expressing αVβ3. These effects were linked to reduced signaling through pathways such as PI3K-AKT and NF-κB .

- Autoimmune Disorders : Clinical trials have indicated that integrin antagonists can be effective in treating conditions like Crohn's disease. For instance, natalizumab (an α4-integrin antagonist) showed significant efficacy in inducing remission among patients refractory to other treatments .

Table 1: Summary of Clinical Findings

Case Studies

Several case studies have illustrated the biological activity of Integrin Antagonists 27:

- Cancer Metastasis : A study highlighted the role of Integrin Antagonists 27 in reducing metastasis in murine models of breast cancer. The treatment led to a significant decrease in tumor size and metastatic spread compared to control groups.

- Transplant Rejection : In a clinical trial involving kidney transplants, the combination of anti-VLA-4 and costimulatory blockade resulted in prolonged graft survival, demonstrating the potential of integrin antagonism to modulate immune responses effectively .

Future Directions

The ongoing research into Integrin Antagonists 27 suggests several potential avenues for future exploration:

- Combination Therapies : Investigating the use of integrin antagonists alongside other therapeutic agents may enhance efficacy against resistant tumors or chronic autoimmune conditions.

- Novel Formulations : Development of more selective integrin antagonists could minimize side effects while maximizing therapeutic benefits.

- Biomarker Identification : Understanding which patient populations are most likely to benefit from integrin antagonism will be crucial for personalized medicine approaches.

Q & A

Q. What is the mechanism of action of Integrin Antagonists 27, and how is its binding affinity to αvβ3 integrin determined experimentally?

Integrin Antagonists 27 is a small-molecule antagonist targeting αvβ3 integrin, with a reported binding affinity of 18 nM . Its mechanism involves disrupting integrin-mediated signaling pathways critical for cell adhesion, migration, and survival. Binding affinity is typically quantified using surface plasmon resonance (SPR) or competitive inhibition assays, where the compound's IC50 is measured against labeled ligands (e.g., vitronectin). Researchers should validate affinity under physiological conditions (e.g., pH 7.4, 37°C) and compare results to established antagonists like MK-0429 (IC50: 80 nM) .

Q. What experimental models are recommended for preclinical evaluation of Integrin Antagonists 27 in cancer research?

Key models include:

- In vitro : 3D tumor spheroids or cancer stem cell (CSC) cultures (e.g., KYSE-30/140 esophageal cancer lines) to assess effects on quiescent CSCs .

- In vivo : Xenograft models with αvβ3-expressing tumors (e.g., melanoma, glioblastoma). Flow cytometry can quantify αvβ3 receptor occupancy post-treatment .

- Functional assays : Colony formation assays to measure proliferation inhibition and cell cycle analysis (e.g., BD CycleTest Plus DNA kit) to evaluate G0/G1 arrest .

Q. How should researchers design dose-response experiments to assess Integrin Antagonists 27 efficacy while minimizing off-target effects?

- Use a logarithmic concentration range (e.g., 1 nM–10 µM) to capture IC50/EC50 values.

- Include controls for integrin specificity: (1) αvβ3-negative cell lines, (2) α4β1/α9β1 inhibitors (e.g., R-BC154) to rule out cross-reactivity .

- Monitor off-target effects via proteome-wide profiling (e.g., kinase inhibition panels) and validate findings with siRNA knockdown of αvβ3 .

Advanced Research Questions

Q. How can contradictory data on Integrin Antagonists 27’s role in modulating pro-inflammatory cytokines (e.g., IL-6) be reconciled across studies?

Discrepancies may arise from differences in disease stages (e.g., early vs. late COVID-19) or patient cohorts (e.g., ICU vs. non-ICU). For example, IL-6 levels were elevated in fatal COVID-19 cases treated with Integrin Antagonists 27, suggesting context-dependent effects . To resolve contradictions:

Q. What strategies optimize the therapeutic index of Integrin Antagonists 27 given its bleeding risks in thrombotic models?

Bleeding complications are common with integrin antagonists due to platelet inhibition . Mitigation strategies include:

- Temporal dosing : Administer the drug during tumor-active phases (e.g., angiogenesis) while avoiding perioperative periods.

- Dual-targeting : Combine subtherapeutic doses with VEGF inhibitors to reduce dependency on high αvβ3 blockade .

- Biomarker monitoring : Track soluble αvβ3 levels and platelet activation markers (e.g., P-selectin) to adjust dosing dynamically .

Q. What advanced analytical methods validate target engagement of Integrin Antagonists 27 in vivo?

- Flow cytometry : Quantify αvβ3 receptor occupancy on circulating tumor cells (CTCs) using fluorescently labeled antibodies (e.g., APC-conjugated LM609) .

- Microscopy : Intravital imaging to visualize drug distribution and integrin inhibition in tumor vasculature .

- Mass spectrometry : Detect drug-metabolite complexes in tissue homogenates to confirm bioavailability .

Methodological Guidelines

- Data presentation : Use standardized formats for IC50/EC50 values (mean ± SEM, n ≥ 3) and adhere to journal guidelines for Supporting Information (e.g., JOC standards for compound characterization) .

- Statistical rigor : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions in clinical data .

- Comparative analysis : Benchmark results against public datasets (e.g., TCGA for αvβ3 expression in cancers) to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。